molecular formula C21H21ClF3N7O B11513433 6-[4-(3-chlorophenyl)piperazin-1-yl]-N-methyl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine

6-[4-(3-chlorophenyl)piperazin-1-yl]-N-methyl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11513433
M. Wt: 479.9 g/mol
InChI Key: RPYXPDFYECWATJ-UHFFFAOYSA-N
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Description

6-[4-(3-chlorophenyl)piperazin-1-yl]-N-methyl-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that features a piperazine ring, a triazine ring, and various substituents including a chlorophenyl and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3-chlorophenyl)piperazin-1-yl]-N-methyl-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom . The piperazine ring can be introduced through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[4-(3-chlorophenyl)piperazin-1-yl]-N-methyl-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[4-(3-chlorophenyl)piperazin-1-yl]-N-methyl-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with GABA receptors, potentially leading to hyperpolarization of nerve endings and resulting in various biological effects . The triazine ring may also contribute to its activity by interacting with other molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(3-chlorophenyl)piperazin-1-yl]-N-methyl-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its trifluoromethoxy group, in particular, may enhance its metabolic stability and bioavailability compared to similar compounds .

Properties

Molecular Formula

C21H21ClF3N7O

Molecular Weight

479.9 g/mol

IUPAC Name

6-[4-(3-chlorophenyl)piperazin-1-yl]-4-N-methyl-2-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H21ClF3N7O/c1-26-18-28-19(27-15-5-7-17(8-6-15)33-21(23,24)25)30-20(29-18)32-11-9-31(10-12-32)16-4-2-3-14(22)13-16/h2-8,13H,9-12H2,1H3,(H2,26,27,28,29,30)

InChI Key

RPYXPDFYECWATJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl)NC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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